![molecular formula C14H9F2N3O B2682827 N-(3,4-difluorophenyl)-1H-indazole-3-carboxamide CAS No. 946339-72-6](/img/structure/B2682827.png)
N-(3,4-difluorophenyl)-1H-indazole-3-carboxamide
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Description
N-(3,4-difluorophenyl)-1H-indazole-3-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has been extensively studied for its pharmacological properties, and its synthesis method has been optimized to obtain high yields.
Scientific Research Applications
Selective and Reversible Monoamine Oxidase B Inhibition
N-(3,4-difluorophenyl)-1H-indazole-3-carboxamide and similar compounds have been found to be highly potent, selective, competitive, and reversible inhibitors of monoamine oxidase B (MAO-B). These compounds demonstrate significant selectivity over MAO-A, making them potentially useful in the treatment of neurological disorders like Parkinson's disease (Tzvetkov et al., 2014).
Antiproliferative Activity Against Cancer Cell Lines
Several N-phenyl-1H-indazole-1-carboxamides, structurally related to N-(3,4-difluorophenyl)-1H-indazole-3-carboxamide, have been synthesized and found to exhibit in vitro antiproliferative activity against various cancer cell lines. These compounds have shown effectiveness particularly against colon and melanoma cell lines, indicating potential utility in cancer research (Maggio et al., 2011).
Insights into Enzyme-Inhibitor Interaction
The tautomeric properties of compounds structurally related to N-(3,4-difluorophenyl)-1H-indazole-3-carboxamide have been studied for understanding their high potency and selectivity as MAO-B inhibitors. This research provides insights into the interaction of these inhibitors with the enzyme binding site, which is crucial for developing more effective drugs for treating neurological disorders (Tzvetkov et al., 2017).
Synthesis and Crystal Structure Analysis
The synthesis and crystal structure of compounds similar to N-(3,4-difluorophenyl)-1H-indazole-3-carboxamide have been studied to understand their structural properties. This research contributes to the knowledge of how molecular structure affects biological activity, which is important for drug design and development (Hao et al., 2017).
properties
IUPAC Name |
N-(3,4-difluorophenyl)-1H-indazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9F2N3O/c15-10-6-5-8(7-11(10)16)17-14(20)13-9-3-1-2-4-12(9)18-19-13/h1-7H,(H,17,20)(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGBNZMVOINZJTG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NN2)C(=O)NC3=CC(=C(C=C3)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9F2N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,4-difluorophenyl)-1H-indazole-3-carboxamide |
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